n-Nitroso-methanamine sodium salt
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Overview
Description
Synthesis Analysis
The synthesis of N-nitrosamines involves the reaction of nitrites and secondary amines . A method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology was found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .
Molecular Structure Analysis
N-nitrosamines have the general structure R2N−N=O, where R is usually an alkyl group . They feature a nitroso group (-N=O) bonded to a deprotonated amine . The molecular structure can be analyzed using techniques such as liquid chromatography high-resolution, accurate-mass mass spectrometry .
Chemical Reactions Analysis
N-nitrosamines undergo various chemical reactions. For instance, primary amines react with nitrous acid resulting in the evolution of nitrogen gas, while secondary amines form insoluble yellow liquids or solid N-nitroso compounds . Tertiary alkanamines dissolve in and react with nitrous acid solutions without evolution of nitrogen, usually to give complex products .
Physical and Chemical Properties Analysis
N-nitrosamines are typically yellow, oily liquids with no distinct odor . They are miscible with water . The molar mass of N-nitrosodimethylamine, a type of N-nitrosamine, is 74.083 g·mol−1 . It has a boiling point of 153.1 °C and a density of 1.005 g/mL .
Mechanism of Action
The mechanism of action of N-nitrosamines is related to their carcinogenic properties. They are known to be mutagenic and are classified as probable human carcinogens . The mechanism of carcinogenicity for N-nitrosamines involves enzymatic α-hydroxylation with cytochrome P450 and subsequently forms the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent .
Safety and Hazards
Future Directions
The detection of N-nitrosamine impurities in medicines and the emergence of nitrosamine drug substance related impurities (NDSRIs) have posed a great challenge to manufacturers of drug products and regulators . The pharmaceutical industry should continue to work on potential mitigation strategies and generation of additional scientific data to address the mechanistic gaps . Regulatory guidance and policy will continue to advance and adapt in response to further changes in scientific understanding .
Properties
IUPAC Name |
sodium;methyl(nitroso)azanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O.Na/c1-2-3-4;/h1H3,(H,2,4);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAARESBEWBRTO-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N-]N=O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3N2NaO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.037 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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